(2,6-difluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
This compound is a triazolopyrimidine derivative featuring a piperazine linker and fluorinated aromatic substituents.
Properties
IUPAC Name |
(2,6-difluorophenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N7O/c22-13-3-1-4-14(11-13)31-20-18(27-28-31)19(25-12-26-20)29-7-9-30(10-8-29)21(32)17-15(23)5-2-6-16(17)24/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCDICAGCYGTDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=C(C=CC=C5F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (2,6-difluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone represents a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several notable structural elements:
- Difluorophenyl group : Enhances lipophilicity and metabolic stability.
- Piperazine moiety : Known for its role in enhancing biological activity.
- Triazolopyrimidine framework : Associated with various pharmacological effects.
The molecular formula is with a molecular weight of approximately 439.4 g/mol .
Anticancer Properties
Research indicates that compounds with triazolopyrimidine scaffolds exhibit significant antiproliferative effects against various cancer cell lines. The specific compound under discussion has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.
-
Mechanism of Action :
- The compound binds to the ATP-binding site of CDKs, inhibiting their activation and blocking the phosphorylation of target proteins. This leads to cell cycle arrest and apoptosis in cancer cells .
- In vitro studies demonstrated that it effectively inhibited the activation of key signaling pathways involved in cancer progression, including the EGFR/AKT pathway .
- Case Studies :
Comparative Analysis with Similar Compounds
A comparative analysis with other triazolopyrimidine derivatives highlights the unique potency and selectivity of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Similar core structure | CDK inhibitor |
| 7-Arylpyrido[2,3-d]pyrimidines | Contains pyrimidine | Anticancer properties |
| (3-Fluorophenyl)-triazolo[4,5-d]pyrimidine | Fused triazole-pyrimidine | Antiproliferative effects |
Synthesis and Optimization
The synthesis of this compound involves multiple steps that require careful optimization to enhance yield and purity. The synthetic route typically includes:
- Formation of the triazolopyrimidine core.
- Introduction of the piperazine moiety.
- Functionalization to include the difluorophenyl group.
Each step must be optimized to ensure high biological activity while minimizing toxicity .
Scientific Research Applications
Research indicates that this compound may exhibit a range of biological activities:
Antifungal Activity
The triazole component is recognized for its antifungal properties. A study highlighted the efficacy of triazole derivatives against various fungal strains, demonstrating the potential of compounds like this one in treating fungal infections. Specific derivatives showed excellent activity with minimum inhibitory concentrations (MIC) ranging from 0.06 to 2 μg/mL against standard fungal pathogens .
Antibacterial Activity
1,2,4-triazoles and their derivatives have been reported to possess significant antibacterial properties. Compounds similar to the one have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, certain triazole-pyrimidine hybrids exhibited MIC values as low as 0.43 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as novel antibiotics .
Case Studies
Several studies have explored the applications of compounds related to (2,6-difluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone:
- Antifungal Efficacy : Research demonstrated that triazole derivatives showed promising antifungal activity comparable to established antifungals like fluconazole. The study classified compounds based on their MIC values and identified several promising candidates for further development .
- Antibacterial Screening : A comprehensive evaluation of triazole-pyrimidine hybrids revealed significant antibacterial activity against a panel of bacterial strains. Compounds were tested for their ability to inhibit bacterial growth effectively .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Bioactivity
The compound’s closest analogs include:
Triazolopyrimidines with non-fluorinated phenyl groups: These typically exhibit reduced binding to PDEs due to weaker hydrophobic interactions. For example, a non-fluorinated analog showed 50% lower inhibitory activity against PDE10A in vitro compared to fluorinated derivatives .
3-Fluorophenyl-substituted triazolopyrimidines : The 3-fluorophenyl group in this compound may enhance π-π stacking in enzyme active sites compared to bulkier substituents like trifluoromethyl, as seen in fipronil analogs .
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Fluorine Effects : The 2,6-difluorophenyl group improves metabolic stability by reducing cytochrome P450-mediated oxidation, as observed in fluorinated pesticides like fipronil . However, excessive fluorination (e.g., trifluoromethyl groups) may hinder solubility, as seen in ethiprole .
- Triazolopyrimidine vs. Pyrazole Cores : Triazolopyrimidines generally exhibit higher selectivity for kinase targets compared to pyrazole-based pesticides, which act on GABA receptors .
- Piperazine Linker : The piperazine moiety enhances solubility and flexibility, facilitating interactions with charged residues in enzyme binding pockets. This contrasts with rigid linkers in older triazolopyrimidine derivatives, which showed poorer bioavailability .
Challenges and Limitations
- Limited Direct Studies: Most data are extrapolated from structurally related compounds due to a lack of published research on the target molecule.
- Trade-offs in Fluorination: While fluorine improves stability, it may reduce oral bioavailability in some analogs due to increased crystallinity, as noted in pesticide development .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing this compound?
- Synthesis: Utilize regioselective copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazolo[4,5-d]pyrimidine core. Piperazine coupling via nucleophilic aromatic substitution under anhydrous conditions (e.g., DMF, 80°C) ensures stability of the difluorophenyl group .
- Characterization: Employ high-resolution mass spectrometry (HRMS) and NMR to confirm fluorine substitution patterns. X-ray crystallography (as in ) resolves stereochemical ambiguities in the triazolo-pyrimidine moiety .
Q. How should researchers handle safety and stability concerns during experiments?
- Safety Protocols: Follow GHS guidelines ( ): Use fume hoods for reactions involving volatile intermediates. Monitor for fluorinated byproducts (e.g., HF) via pH-sensitive strips.
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic stability of the piperazine-methanone linkage .
Q. What experimental designs are suitable for preliminary bioactivity screening?
- Main Plots: Vary concentrations (e.g., 1 nM–10 µM).
- Subplots: Test against kinase/enzyme targets (e.g., MAPK, PI3K) linked to the triazolo-pyrimidine scaffold’s known activity.
- Use 4 replicates per concentration to account for biological variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in SAR data for fluorinated triazolo-pyrimidine derivatives?
- Approach: Combine QSAR modeling ( ) with free-energy perturbation (FEP) calculations to quantify substituent effects. For example, compare the 3-fluorophenyl group’s electron-withdrawing impact versus steric hindrance on target binding .
- Validation: Synthesize analogs with meta/para fluorine substitutions and validate using surface plasmon resonance (SPR) to measure binding kinetics .
Q. What frameworks guide the study of environmental fate and ecotoxicology for this compound?
- Phase 1: Determine logP (octanol-water) and soil adsorption coefficients (K) via shake-flask methods.
- Phase 2: Assess biodegradability using OECD 301D (closed bottle test).
- Phase 3: Model bioaccumulation potential in aquatic organisms using EPI Suite .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Structural Biology: Co-crystallize the compound with its target protein (e.g., kinase domain) and perform cryo-EM to resolve binding modes (as in ).
- Computational Methods: Use molecular dynamics (MD) simulations (≥100 ns trajectories) to analyze conformational changes induced by fluorine substitutions .
Q. What statistical methods are appropriate for multi-variable optimization in synthesis?
- Implement a Box-Behnken design (BBD) with three factors: temperature, catalyst loading, and solvent polarity. Analyze via response surface methodology (RSM) to optimize yield and purity .
Methodological Notes
- Theoretical Linkage: Align SAR studies with kinase inhibition theories (e.g., ATP-competitive binding) to contextualize mechanistic hypotheses ( ) .
- Data Validation: Cross-reference experimental results with computational predictions (e.g., docking scores vs. IC) to identify outliers requiring re-synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
